4-hydroxy-2-methyl-N-(m-tolyl)quinoline-6-carboxamide
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Overview
Description
4-hydroxy-2-methyl-N-(m-tolyl)quinoline-6-carboxamide is a quinoline derivative, a class of compounds known for their diverse biological and pharmaceutical activities. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics
Preparation Methods
The synthesis of 4-hydroxy-2-methyl-N-(m-tolyl)quinoline-6-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of anilines with malonic acid equivalents . Another approach includes the use of activated alkyne-based reactions, K2CO3/DIPEA-catalyzed reactions, and Pd-catalyzed Buchwald–Hartwig amination . Industrial production methods often involve multi-step synthesis processes, including Suzuki–Miyaura coupling and thiocyanate–isothiocyanate rearrangement .
Chemical Reactions Analysis
4-hydroxy-2-methyl-N-(m-tolyl)quinoline-6-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenating agents and nucleophiles. Major products formed from these reactions include quinoline derivatives with different substituents, which can exhibit unique biological activities .
Scientific Research Applications
This compound has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is explored for its potential as an antimicrobial, antimalarial, and anticancer agent . Its ability to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase makes it a valuable candidate for developing new antibiotics . Additionally, it is used in the synthesis of related heterocycles, which show unique biological activities .
Mechanism of Action
The mechanism of action of 4-hydroxy-2-methyl-N-(m-tolyl)quinoline-6-carboxamide involves its interaction with molecular targets such as bacterial DNA gyrase and type IV topoisomerase . By promoting the cleavage of these enzymes, the compound inhibits DNA synthesis, leading to rapid bacterial death. This mechanism is similar to that of other quinoline derivatives, which are known for their antimicrobial properties .
Comparison with Similar Compounds
4-hydroxy-2-methyl-N-(m-tolyl)quinoline-6-carboxamide can be compared with other similar compounds such as 4-hydroxyquinoline, 2-hydroxyquinoline, and 2,4-dihydroxyquinoline . These compounds share a similar quinoline nucleus but differ in their substituents and biological activities. For example, 4-hydroxyquinoline is known for its antimicrobial properties, while 2-hydroxyquinoline exhibits antimalarial activity . The unique combination of substituents in this compound contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-methyl-N-(3-methylphenyl)-4-oxo-1H-quinoline-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11-4-3-5-14(8-11)20-18(22)13-6-7-16-15(10-13)17(21)9-12(2)19-16/h3-10H,1-2H3,(H,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUUNCRCHWVWOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)NC(=CC3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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